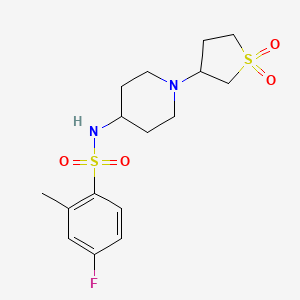

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-fluoro-2-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O4S2/c1-12-10-13(17)2-3-16(12)25(22,23)18-14-4-7-19(8-5-14)15-6-9-24(20,21)11-15/h2-3,10,14-15,18H,4-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXKZORGONULMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-fluoro-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Tetrahydrothiophen moiety

- Piperidine ring

- Fluorinated aromatic system

- Sulfamide functional group

These structural elements contribute to its pharmacological properties, including interactions with various biological targets.

Research indicates that this compound acts primarily as a modulator of G protein-coupled receptors (GPCRs), specifically targeting inwardly rectifying potassium (GIRK) channels. This modulation can influence neuronal excitability and neurotransmitter release, making it a candidate for neurological conditions.

Pharmacological Profile

In vitro studies have demonstrated that this compound exhibits nanomolar potency as a GIRK channel activator. Its efficacy was compared against prototypical compounds in several drug metabolism and pharmacokinetics (DMPK) assays, showing improved metabolic stability and selectivity.

Table 1: Biological Activity Data

| Assay Type | Result | Reference |

|---|---|---|

| GIRK Channel Activation | Nanomolar potency | |

| Metabolic Stability | Improved over urea-based compounds | |

| Cytotoxicity | Low toxicity in cell lines |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that it could reduce neuronal apoptosis and promote cell survival under oxidative stress conditions.

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of the compound. It was shown to inhibit cell migration and invasion in metastatic carcinoma models, suggesting potential applications in cancer therapy.

Comparative Analysis with Related Compounds

The compound's biological activity was compared with other derivatives featuring similar scaffolds. Notably, modifications to the piperidine ring or the sulfonamide group significantly affected potency and selectivity.

Table 2: Comparative Biological Activity

Scientific Research Applications

Research indicates that compounds similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-fluoro-2-methylbenzenesulfonamide exhibit various biological activities:

- Antimicrobial Activity : The sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. This makes the compound a potential candidate for developing new antibiotics.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, particularly through inhibition of the NF-κB signaling pathway. This could be beneficial in treating conditions characterized by excessive inflammation.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation by interfering with specific molecular targets involved in tumor growth. The unique structural features may allow for selective targeting of cancer cells.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the tetrahydrothiophene ring.

- Introduction of the piperidine moiety.

- Incorporation of the sulfonamide group through nucleophilic substitution reactions.

The mechanism of action is likely related to its ability to bind to specific enzyme active sites, enhancing its pharmacological efficacy through hydrogen bonding and hydrophobic interactions.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it could enhance this activity through improved binding affinities to bacterial enzymes.

- Inflammation Modulation : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis .

- Cancer Research : In vitro assays indicated that analogs of this compound can induce apoptosis in cancer cell lines, pointing towards its potential as an anticancer agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-fluoro-2-methylbenzenesulfonamide?

Methodological Answer: Synthesis optimization requires multi-step reactions with precise control of:

- Reagents : Carbodiimides (e.g., DCC, EDC) for amide coupling reactions .

- Solvents : Dichloromethane (DCM) or ethanol for solubility and reactivity .

- Catalysts : Palladium or nickel complexes for cross-coupling steps, particularly for introducing fluorinated or sulfonamide groups .

- Temperature/pH : Maintain 0–25°C for exothermic steps and neutral pH to prevent decomposition of the tetrahydrothiophene-dioxide moiety .

- Purification : Recrystallization or preparative HPLC to achieve >95% purity, validated by NMR and LC-MS .

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm piperidine ring conformation (δ 2.5–3.5 ppm for CH₂ groups) and sulfonamide S=O bonds (δ 3.1–3.3 ppm) .

- X-ray Crystallography : Resolve the 1,1-dioxidotetrahydrothiophene ring geometry and sulfonamide orientation using SHELX software .

- HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., unreacted fluorobenzene intermediates) .

Q. What preliminary biological assays are suitable for assessing its activity?

Methodological Answer: Prioritize assays aligned with sulfonamide pharmacology:

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via fluorescence-based assays .

- Cell Viability : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations .

- Solubility Screening : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can crystallographic disorder in the piperidin-4-yl group be resolved during structural analysis?

Methodological Answer: Disorder in flexible piperidine rings is common. Mitigate by:

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:PBS (≤5% v/v) to maintain solubility without cytotoxicity .

- Prodrug Derivatization : Introduce phosphate esters at the sulfonamide group for enhanced hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the tetrahydrothiophene-dioxide (e.g., replacing fluorine with chlorine) or piperidine substituents .

- Computational Docking : Use AutoDock Vina to predict binding modes against targets like CA-IX or EGFR .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., sulfonamide S=O) using Schrödinger Suite .

Q. How should contradictory bioactivity data between enzyme assays and cell-based models be analyzed?

Methodological Answer: Contradictions often arise from off-target effects or assay conditions. Resolve by:

- Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation in cell-based models .

- Transcriptomic Profiling : RNA-seq to identify unintended pathway modulation in responsive cell lines .

Q. What computational methods predict metabolic liabilities in this compound?

Methodological Answer:

- CYP450 Metabolism Prediction : Use StarDrop’s DEREK module to flag labile sites (e.g., sulfonamide cleavage) .

- MD Simulations : Analyze tetrahydrothiophene-dioxide stability in liver microsome models (GROMACS) .

- Metabolite Identification : LC-HRMS with isotopic pattern matching to detect Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.